

"structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derivatives"

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Compound of Interest

Compound Name: 3H-Imidazo[4,5-b]pyridin-2-amine

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[4,5-b]pyridine Derivatives

Introduction

The imidazo[4,5-b]pyridine scaffold is a heterocyclic ring system structurally analogous to purines, a feature that has made it a significant area of interest in medicinal chemistry.^{[1][2][3]} This structural similarity allows these compounds to interact with a wide array of biological targets, often by acting as bioisosteres of endogenous purines.^{[1][3]} Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[3][4][5]}

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of imidazo[4,5-b]pyridine derivatives. It details the impact of various substitutions on their biological efficacy, outlines common experimental protocols for their synthesis and evaluation, and visualizes key biological pathways and experimental workflows. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Scaffold and Biological Activities

The imidazo[4,5-b]pyridine core is a versatile scaffold for chemical modification. Its purine-like structure enables it to serve as a privileged scaffold in drug design, leading to the development of inhibitors for various enzymes, particularly protein kinases.^{[2][6]} The diverse biological

properties displayed by these derivatives include potent antitumor, antibacterial, antiviral, and anti-inflammatory activities.[4]

Anticancer Activity

Imidazo[4,5-b]pyridine derivatives have shown significant potential as anticancer agents, primarily through the inhibition of protein kinases like Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[7][8][9]

Structure-Activity Relationship as Kinase Inhibitors:

- **Aurora Kinase Inhibition:** A series of 65 imidazo[4,5-b]pyridine derivatives were evaluated for their inhibitory activity against Aurora kinase A.[9] The substitution pattern on the core scaffold was found to be critical for potency. For instance, compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) emerged as a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values of 0.042, 0.198, and 0.227 μ M, respectively.[9]
- **CDK9 Inhibition:** Several N-phenyl-imidazo[4,5-b]pyridin-2-amines have been synthesized and tested for their antiproliferative activities and CDK9 inhibition.[7] A lead compound, 18b, not only showed potent CDK9 inhibition but also reduced the level of the anti-apoptotic protein Mcl-1 and induced apoptosis in cancer cells.[7] Another study found that newly designed imidazo[4,5-b]pyridine derivatives showed remarkable CDK9 inhibitory potential with IC50 values ranging from 0.63 to 1.32 μ M.[8]

Cytotoxic Activity:

- Derivatives have been tested against a range of cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and K562 (leukemia).[5][7][10][11]
- Amidino-substituted imidazo[4,5-b]pyridines have shown promising antiproliferative effects.[4] Compound 10, with an unsubstituted amidino group, and compound 14, with a 2-imidazolinyI amidino group, displayed strong and selective activity against colon carcinoma, with IC50 values of 0.4 and 0.7 μ M, respectively.[4]
- A 6-bromo-substituted derivative (8) bearing a 4-cyanophenyl group at the 2-position potently inhibited the proliferation of HeLa, SW620, and HepG2 cell lines, with IC50 values ranging

from 1.8 to 3.2 μM .^[4]

Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives

Compound ID	Key Substitutions	Target/Cell Line	Activity (IC50/EC50)	Reference
10	Unsubstituted amidino group	Colon Carcinoma (SW620)	0.4 μM	^[4]
14	2-imidazolinyI amidino group	Colon Carcinoma (SW620)	0.7 μM	^[4]
8	6-Bromo, 2-(4-cyanophenyl)	HeLa, SW620, HepG2	1.8 - 3.2 μM	^[4]
31	See description above	Aurora-A Kinase	0.042 μM	^[9]
18b	N-phenyl-imidazo[4,5-b]pyridin-2-amine	CDK9	Potent Inhibition	^[7]
Series	Various substitutions	CDK9	0.63 - 1.32 μM	^[8]

Antimicrobial and Antiviral Activity

The scaffold has also been explored for its effectiveness against various pathogens.

Structure-Activity Relationship (Antimicrobial):

- The presence of a chlorine atom at the para position of phenyl groups attached to a 2,6-diarylpiiperidin-4-one core combined with the imidazo[4,5-b]pyridine ring increased activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.^[1]
- The addition of a methyl group at the C5 position also enhanced antibacterial activity.^[1]

- Compound 14, which showed potent anticancer activity, also exhibited moderate antibacterial activity against *E. coli* with a Minimum Inhibitory Concentration (MIC) of 32 μ M. [4]
- Compounds 3b and 3k from another series showed prominent antibacterial activity, while compound 3f was active against both bacteria and fungi.[12]

Structure-Activity Relationship (Antiviral):

- A bromo-substituted derivative (7) with an unsubstituted phenyl ring showed selective but moderate activity against respiratory syncytial virus (RSV) with an EC50 of 21 μ M.[4]
- A para-cyano-substituted derivative (17) also displayed moderate activity against RSV (EC50 = 58 μ M).[4]
- For Bovine Viral Diarrhea Virus (BVDV), the presence of a fluorine atom on the phenyl ring at the 2-position was found to decrease activity, while large substituents on the benzyl group also led to reduced activity.[1]

Table 2: Antimicrobial and Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives

Compound ID	Key Substitutions	Target Organism	Activity (MIC/EC50)	Reference
14	2-imidazoliny amidino group	<i>E. coli</i>	32 μ M (MIC)	[4]
7	6-Bromo, 2-phenyl	Respiratory Syncytial Virus	21 μ M (EC50)	[4]
17	2-(4-cyanophenyl), N-methyl	Respiratory Syncytial Virus	58 μ M (EC50)	[4]
11/12	Chlorine at para-phenyl	<i>S. aureus</i> , <i>B. subtilis</i> , <i>E. coli</i>	Increased Activity	[1]

Anti-inflammatory Activity

Certain derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.

Structure-Activity Relationship (COX Inhibition):

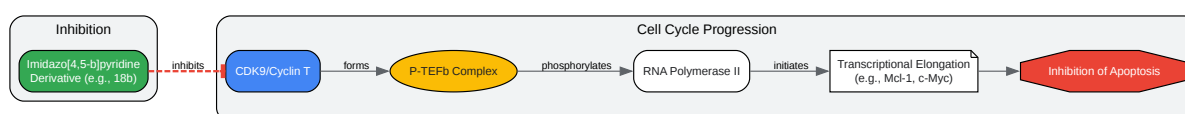
- A study of eight 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives evaluated their COX-1 and COX-2 inhibitory activity.[5][11]
- Compound 3f was the most promising, showing 2-fold selectivity for COX-2 over COX-1, with IC50 values of 9.2 μ M and 21.8 μ M, respectively.[5][11] Molecular docking studies suggested its binding mode within the COX-2 active site is similar to that of celecoxib.[5][11]

Table 3: Anti-inflammatory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound ID	Key Substitutions	Target	Activity (IC50)	Reference
3f	2,3-diaryl substituted	COX-2	9.2 μ M	[5][11]
3f	2,3-diaryl substituted	COX-1	21.8 μ M	[5][11]

Signaling Pathways and Mechanisms of Action

The anticancer effects of many imidazo[4,5-b]pyridine derivatives are mediated through the inhibition of key regulators of the cell cycle, such as Aurora kinases and CDKs.



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Caption: CDK9 inhibition pathway by imidazo[4,5-b]pyridine derivatives.

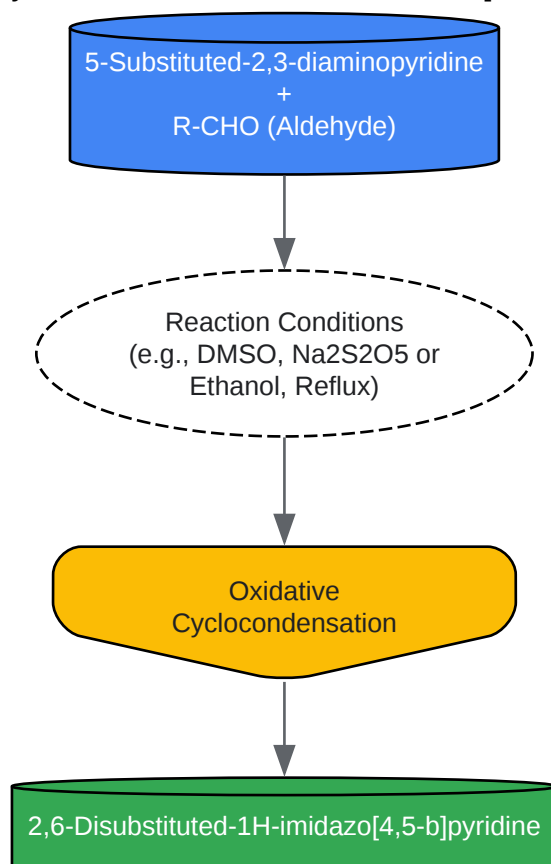
Experimental Protocols

This section details common methodologies for the synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives.

General Synthetic Workflow

A prevalent method for synthesizing the 1H-imidazo[4,5-b]pyridine core involves the oxidative cyclocondensation of a 2,3-diaminopyridine with a substituted aldehyde. This reaction can be performed under various conditions, sometimes using air as the oxidant.^[1]

General Synthesis of 2-Substituted Imidazo[4,5-b]pyridines



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